2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline
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Overview
Description
2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N. It is characterized by the presence of a difluoromethyl group attached to a pentenyl chain, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,1-difluoro-3-methylpent-1-ene and aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.
Reaction Steps: The key steps involve the coupling of the difluoromethyl group with the aniline moiety, followed by purification to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aniline moiety allows for interactions with aromatic systems and enzymes, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoro-3-methylpent-1-en-2-yl)benzene: Similar structure but lacks the aniline moiety.
1,1-Difluoro-2-methylpent-4-en-2-ol: Contains a hydroxyl group instead of an aniline moiety.
Uniqueness
2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
195734-31-7 |
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Molecular Formula |
C12H15F2N |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-(1,1-difluoro-3-methylpent-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-3-8(2)11(12(13)14)9-6-4-5-7-10(9)15/h4-8H,3,15H2,1-2H3 |
InChI Key |
FOYLHTMIDLIAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C(F)F)C1=CC=CC=C1N |
Origin of Product |
United States |
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